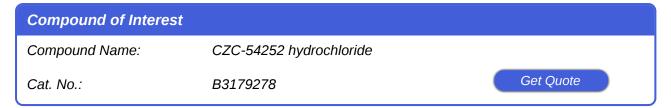


Application Notes and Protocols: CZC-54252 Hydrochloride In Vivo Formulation

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo formulation of **CZC-54252 hydrochloride**, a potent and selective Leucine-rich repeat kinase 2 (LRRK2) inhibitor. The information herein is intended to guide researchers in preparing this compound for preclinical studies.

Introduction to CZC-54252 Hydrochloride

CZC-54252 hydrochloride is a small molecule inhibitor of LRRK2, with high potency for both wild-type and the G2019S mutant form of the kinase.[1][2][3] It is a valuable tool for studying the physiological and pathological roles of LRRK2, particularly in the context of Parkinson's disease.[4] The compound has demonstrated neuroprotective activities in neuronal injury models.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of **CZC-54252 hydrochloride** is presented in Table 1. Understanding these properties is crucial for appropriate handling, storage, and formulation.



Property	Value	Reference
Molecular Formula	C22H25CIN6O4S·HCI	
Molecular Weight	541.45 g/mol	
Appearance	Light yellow to orange solid	[2]
Purity	≥98%	
Solubility	Soluble to 100 mM in DMSO. Soluble in DMF (20 mg/mL) and DMF:PBS (pH 7.2) (1:1) at 0.5 mg/mL.	[5]
Storage	Store at +4°C for short term. For long-term storage of stock solutions, -20°C (up to 1 year) or -80°C (up to 2 years) is recommended.	[1]

In Vivo Formulation Protocols

The following protocols are recommended for the preparation of **CZC-54252 hydrochloride** for in vivo administration. The choice of formulation will depend on the desired route of administration and experimental model.

3.1. Standard Parenteral Formulation (Intraperitoneal, Intravenous, Subcutaneous)

This is the most commonly cited formulation for CZC-54252 and similar small molecules for systemic administration.

Table 2: Reagents for Standard Parenteral Formulation



Reagent	Percentage	Purpose
Dimethyl sulfoxide (DMSO)	10%	Initial solvent
Polyethylene glycol 300 (PEG300)	40%	Co-solvent
Tween 80	5%	Surfactant/Emulsifier
Saline (0.9% NaCl)	45%	Vehicle

Protocol:

- Prepare Stock Solution: Dissolve CZC-54252 hydrochloride in DMSO to create a
 concentrated stock solution (e.g., 20 mg/mL or 100 mM).[6] Ensure the compound is fully
 dissolved. Sonication may be used to aid dissolution.[6]
- Add Co-solvent: In a sterile tube, add the required volume of the DMSO stock solution.
- Sequential Addition of Excipients: Sequentially add PEG300, followed by Tween 80, and finally saline. Mix thoroughly after each addition to ensure a clear and homogenous solution.
 [1][6]
- Final Concentration: The final concentration of the drug in the formulation should be calculated based on the desired dosage (mg/kg) and the dosing volume for the animal model. A final concentration of up to 2 mg/mL has been reported for a similar formulation.[6]
- Administration: The working solution should be prepared fresh on the day of use.[1]

3.2. Oral Administration Formulation

For oral gavage, a suspension in carboxymethylcellulose sodium (CMC-Na) is a suitable alternative.

Table 3: Reagents for Oral Formulation



Reagent	Concentration	Purpose
CZC-54252 hydrochloride	As required	Active Pharmaceutical Ingredient
CMC-Na Solution (e.g., 0.5%)	q.s.	Suspending agent

Protocol:

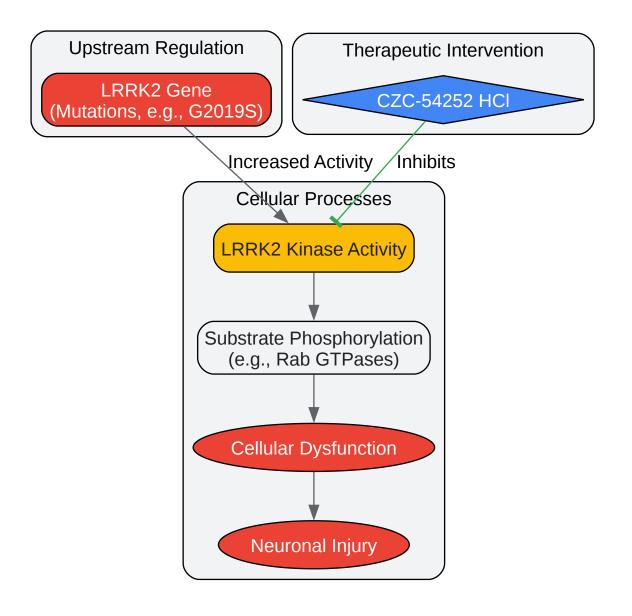
- Prepare CMC-Na Solution: Prepare a 0.5% (or other desired concentration) solution of CMC-Na in sterile water.
- Prepare Suspension: Weigh the required amount of CZC-54252 hydrochloride and triturate
 it with a small amount of the CMC-Na solution to form a paste.
- Final Volume: Gradually add the remaining CMC-Na solution to the paste while mixing to achieve the desired final volume and concentration. A concentration of ≥5 mg/mL has been suggested for a homogenous suspension.[3]
- Administration: Ensure the suspension is homogenous before each administration by vortexing or stirring.

Signaling Pathway and Experimental Workflow

4.1. LRRK2 Signaling Pathway

CZC-54252 acts by inhibiting the kinase activity of LRRK2. LRRK2 is implicated in various cellular processes, and its hyperactivity is linked to neurodegeneration in Parkinson's disease.





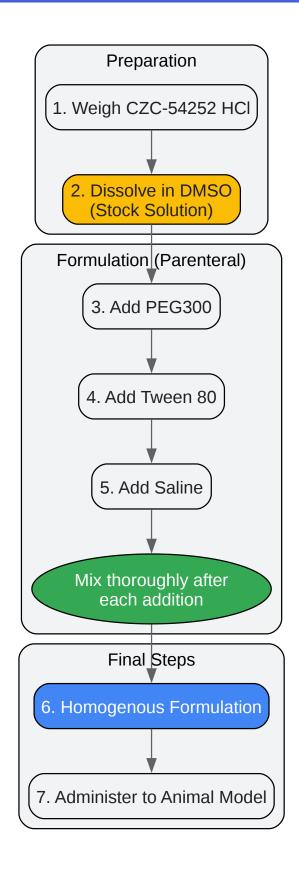
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Caption: LRRK2 signaling pathway and the inhibitory action of CZC-54252 HCl.

4.2. In Vivo Formulation Workflow

The following diagram illustrates the logical steps for preparing **CZC-54252 hydrochloride** for in vivo experiments.





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Caption: Workflow for the preparation of CZC-54252 HCl parenteral formulation.



Important Considerations

- Fresh Preparation: It is highly recommended to prepare the final working solution fresh on the day of the experiment to ensure stability and efficacy.[1]
- Solubility: If precipitation is observed at any stage, gentle warming and/or sonication can be used to aid dissolution. However, care should be taken to avoid degradation of the compound.
- Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
- Safety: CZC-54252 hydrochloride is for research use only and is not for human or veterinary use.[4][5] Standard laboratory safety precautions should be followed, including the use of personal protective equipment.

By following these guidelines, researchers can confidently prepare **CZC-54252 hydrochloride** for in vivo studies to further investigate its therapeutic potential.

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